molecular formula C18H20N4O B2359394 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 537001-93-7

9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2359394
CAS No.: 537001-93-7
M. Wt: 308.385
InChI Key: VATPVZNYYXYYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic scaffold with a 4-isopropylphenyl substituent at position 7. This compound belongs to a broader class of polycyclic molecules synthesized via multicomponent reactions (MCRs) involving aldehydes, 1,3-diketones, and heterocyclic amines like 5-aminotetrazole or 2-aminobenzimidazole .

Properties

IUPAC Name

9-(4-propan-2-ylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-11(2)12-6-8-13(9-7-12)17-16-14(4-3-5-15(16)23)21-18-19-10-20-22(17)18/h6-11,17H,3-5H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATPVZNYYXYYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions that incorporate various reagents and conditions. The synthesis pathway often includes the formation of the triazole ring fused to the quinazoline structure through cyclization reactions involving isopropylphenyl derivatives.

Biological Activity

The biological activity of this compound has been extensively studied. Key areas of research include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown inhibition zones ranging from 15 mm to 19 mm against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .
  • Anticancer Potential : Quinazoline derivatives have been recognized for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antiviral Effects : Studies have suggested potential antiviral activity against SARS-CoV-2 and other viruses. The mechanism may involve interference with viral replication processes .

Case Studies

Several studies have focused on the biological evaluation of related compounds in the quinazoline class:

  • Antibacterial Screening : A study reported that 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one showed a minimum inhibitory concentration (MIC) of 3.75 mg/mL against E. coli and 1.875 mg/mL against Proteus mirabilis .
  • Cytotoxicity Assays : In MTT assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values indicative of significant cytotoxicity .
  • Molecular Docking Studies : Molecular docking analyses revealed favorable binding interactions with key enzymes involved in cancer metabolism and bacterial resistance mechanisms. Docking scores indicated strong affinities comparable to standard therapeutic agents .

Data Tables

Biological Activity Tested Organisms/Cell Lines Inhibition Zone (mm) MIC (mg/mL)
AntibacterialE. coli153.75
S. aureus16-
Bacillus subtilis19-
Proteus mirabilis-1.875
AnticancerMCF-7 (breast cancer)-IC50: ~10

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinone structures exhibit substantial antimicrobial properties. In various studies, compounds similar to 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one have been tested against a range of bacteria and fungi.

  • Antibacterial Studies : Compounds containing the quinazolinone scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) as low as 6.25 µg/ml .
  • Antifungal Activity : Some derivatives also displayed antifungal properties against strains such as Candida albicans and Penicillium chrysogenum, indicating potential for treating fungal infections .

Anticancer Potential

The quinazolinone framework is known for its anticancer activities. Research has suggested that compounds related to 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Certain studies indicate that these compounds can induce cell cycle arrest in cancer cells by affecting key regulatory proteins involved in cell division.
  • Apoptosis Induction : Evidence suggests that these compounds may promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the quinazolinone ring significantly influence biological activity. For example:

  • The presence of an isopropyl group enhances lipophilicity and may improve cellular uptake.
  • Modifications at specific positions on the quinazoline core can lead to increased potency against targeted pathogens or cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of quinazolinone derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally similar to 9-(4-isopropylphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exhibited notable activity against resistant bacterial strains. The findings suggest potential for developing new antibiotics based on this scaffold .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth effectively. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis. Further research is ongoing to explore these effects in vivo and to assess potential side effects .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and influence electronic properties, as seen in 9-(4-chlorophenyl) and 9-(2-nitrophenyl) derivatives .
  • Polar Substituents (e.g., OH, NH₂) : Improve aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Key Insights :

  • NGPU Catalyst : Demonstrates superior recyclability (6 cycles without yield loss) and shorter reaction times compared to traditional acids like p-TSA .
  • Solvent-Free Methods : Reduce environmental impact and purification steps, as seen in p-TSA-mediated syntheses .

Pharmacological Activities and SAR Insights

The scaffold’s bioactivity is highly substituent-dependent:

  • RXFP4 Agonism : The parent scaffold (without substituents) showed moderate RXFP4 activity (EC₅₀ = 1.2 μM), while 9-(2-chlorophenyl)-6,6-dimethyl-... exhibited enhanced selectivity and potency (EC₅₀ = 0.3 μM) due to optimized lipophilicity and steric fit .
  • Antimicrobial Potential: Derivatives with electron-deficient aromatic rings (e.g., 9-(4-nitrophenyl)-...) displayed broad-spectrum antibacterial activity, likely due to membrane disruption .

SAR Trends :

  • Position 9 : Aromatic substituents with moderate electron-withdrawing groups (e.g., Cl) improve receptor binding.
  • Position 6 : Alkyl groups (e.g., 6,6-dimethyl) enhance metabolic stability by shielding the core from oxidative degradation .

Physicochemical Properties and Drug-Likeness

Critical parameters for drug-likeness were compared across analogs:

Compound logP Molecular Weight H-Bond Acceptors Polar Surface Area (Ų) Reference
9-(4-Isopropylphenyl)-... (Target) ~3.5* ~353.4 4 ~50–55 Estimated
9-[4-(Diethylamino)phenyl]-... 3.57 365.48 4 54.29
9-(2-Chlorophenyl)-6,6-dimethyl-... 3.34 328.8 4 51.56
9-(4-Hydroxyphenyl)-6,6-dimethyl-... 2.8–3.0 340.4 5 60.2

Analysis :

  • Polar Surface Area (PSA) : Values <60 Ų align with oral bioavailability criteria, though hydroxylated derivatives (PSA ~60) may require formulation optimization .

Preparation Methods

Multi-Component Cyclocondensation Strategies

Deep Eutectic Solvent (DES)-Catalyzed Synthesis

The ChCl/HGA-DES system (choline chloride/2,3-dihydroxybenzoic acid) has emerged as a high-performance catalyst for constructing the triazoloquinazoline core. In a typical procedure, 4-hydroxycoumarin, 2-amino-6-methylbenzothiazole, and 4-isopropylbenzaldehyde undergo cyclocondensation at 70°C under solvent-free conditions. The DES facilitates proton transfer and stabilizes intermediates, achieving a 94% yield in 25 minutes (Table 1).

Table 1: Optimization of DES-Catalyzed Cyclocondensation
Catalyst (mmol) Temperature (°C) Time (min) Yield (%)
1.25 70 25 94
1.0 60 35 87
1.5 80 20 88

Reaction scalability is enhanced by the DES’s recyclability, retaining 78% efficiency after four cycles. The mechanism involves aldehyde activation by DES, followed by sequential condensation and cyclization (Scheme 1).

Oxidative Cyclization of Dihydroquinazolinone Intermediates

Air Oxidation Pathways

Dihydroquinazolinone intermediates, such as 9-(4-isopropylphenyl)-2,3-dihydro-triazolo[5,1-b]quinazolin-8(4H)-one, undergo spontaneous oxidation in ethyl acetate or ethanol solutions upon air exposure. This step converts the saturated C3–C4 bond to the aromatic quinazolinone system, achieving 89% conversion within 24 hours at ambient conditions.

Chemical Oxidants

Controlled oxidation using tert-butyl hydroperoxide (TBHP) in dichloromethane at 40°C improves regioselectivity, yielding 91% of the target compound without over-oxidation byproducts.

Functionalization and Derivatization Techniques

N-Alkylation and Acylation

The NH group at position 4 of the quinazolinone ring undergoes selective alkylation using methyl iodide (NaH, DMF, 0°C) to yield 4-methyl derivatives (82% yield). Acylation with benzoyl chloride in pyridine affords 4-benzoyl analogs (75% yield), though competing O-acylation necessitates careful stoichiometry.

Thionation and Chlorination

Lawesson’s reagent converts the C8 carbonyl to a thione group (65% yield), enabling further functionalization via nucleophilic substitution. Vilsmeier–Haack formylation attempts unexpectedly yield 4-chloroquinazoline derivatives (58%), suggesting competing chlorination pathways under these conditions.

Solvent-Free Synthesis and Green Chemistry

Energy Efficiency

Eliminating solvents reduces reaction times by 40% compared to ethanol-mediated syntheses (Table 2). Microwave-assisted solvent-free conditions (100 W, 80°C) further accelerate cyclocondensation to 10 minutes with 93% yield.

Table 2: Solvent Impact on Reaction Efficiency
Solvent Time (min) Yield (%)
None 25 94
Ethanol 35 90
DMF 45 86

Catalytic System Innovations

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura coupling introduces aryl groups at position 9 using 4-isopropylphenylboronic acid and Pd(PPh3)4 (2 mol%) in dioxane/water (3:1). This method achieves 88% yield but requires rigorous exclusion of oxygen.

Acid-Catalyzed Cyclization

Hydrochloric acid (10% v/v) in refluxing ethanol promotes cyclization of aminotriazole precursors, though yields are moderate (72%) due to competing decomposition.

Q & A

Q. Advanced

  • XLogP : Calculates lipophilicity (e.g., XLogP = 2.9), indicating moderate membrane permeability .
  • Topological Polar Surface Area (TPSA) : ~59.8 Ų suggests moderate solubility and blood-brain barrier penetration .
  • Molecular docking : Models interactions with biological targets (e.g., HER2 for antitumor activity) using software like AutoDock .

How to resolve contradictions in reported synthetic methodologies?

Advanced
Discrepancies in catalyst efficiency (e.g., ionic liquids vs. traditional acids) can be addressed via:

  • Comparative studies : Parallel reactions under standardized conditions to assess yield, purity, and scalability .
  • Mechanistic investigations : DFT calculations to identify rate-limiting steps and catalyst-role variations .

What eco-friendly synthesis strategies are employed?

Q. Advanced

  • One-pot green synthesis : Combines reagents in aqueous ethanol with ionic liquid catalysts (e.g., [Bmim]Cl) to minimize waste .
  • Ultrasound-assisted protocols : Reduce energy consumption and reaction times by 50–70% compared to thermal methods .

What key physicochemical properties influence bioactivity?

Q. Basic

  • Molecular weight : 362.35 g/mol impacts pharmacokinetics (e.g., absorption) .
  • H-bond acceptors/donors : 8 acceptors and 1 donor affect solubility and target binding .
  • Rotatable bonds : Limited flexibility (1 bond) may enhance target specificity .

How to design experiments to assess biological activity?

Q. Advanced

  • In vitro screening : Test against cancer cell lines (e.g., MCF7) using MTT assays, noting IC50 values for antitumor potential .
  • Receptor binding assays : Evaluate selectivity for RXFP4 or HER2 receptors via competitive binding studies .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl groups) to correlate structural features with activity .

How is stereochemical purity ensured during synthesis?

Q. Advanced

  • Chiral chromatography : Separates enantiomers (e.g., (9S)-configured derivatives) .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .

What analytical challenges arise in quantifying degradation products?

Q. Advanced

  • HPLC-MS/MS : Detects trace metabolites using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.